Acidity Modulation: pKa Shift of +0.13 vs. Cyclohexane-1,4-dicarboxylic acid
The target compound exhibits a calculated pKa of 4.03 (JChem prediction), compared to 3.90 for cyclohexane-1,4-dicarboxylic acid (CHDA) computed under identical methodology [1][2]. The +0.13 log unit shift is attributable to the electron-donating inductive effect of the methylene spacer, which attenuates the electron-withdrawing influence of the cyclohexane ring on the carboxymethyl carboxyl group. Experimentally, trans-1,4-cyclohexanedicarboxylic acid has been reported with pK₁ 4.18 and pK₂ 5.42 (at 16 °C) [3].
| Evidence Dimension | Acid dissociation constant (pKa, first carboxyl) |
|---|---|
| Target Compound Data | 4.03 (calculated, JChem) |
| Comparator Or Baseline | Cyclohexane-1,4-dicarboxylic acid: 3.90 (calculated, JChem); trans-1,4-CHDA: 4.18 (experimental, 16 °C) |
| Quantified Difference | +0.13 (calculated vs. CHDA calculated); −0.15 (calculated target vs. experimental trans-CHDA) |
| Conditions | Calculated pKa using JChem software (Chembase platform); experimental pKa by potentiometric titration at 16 °C for trans isomer |
Why This Matters
A higher pKa implies weaker acidity, which affects deprotonation equilibrium, salt formation efficiency, and nucleophilic reactivity in downstream derivatization—key considerations for synthetic route design and procurement specification.
- [1] 4-(carboxymethyl)cyclohexane-1-carboxylic acid – JChem Acid pKa 4.0297966. Chembase.cn, CBID:59156. View Source
- [2] cyclohexane-1,4-dicarboxylic acid – JChem Acid pKa 3.9035728. Chembase.cn, CBID:69798. View Source
- [3] trans-1,4-Cyclohexanedicarboxylic acid (CAS 619-82-9) – pK₁:4.18; pK₂:5.42 (16 °C). ChemicalBook.cn. View Source
